molecular formula C10H14N2 B12628269 (1-(6-Methylpyridin-3-YL)cyclopropyl)methanamine

(1-(6-Methylpyridin-3-YL)cyclopropyl)methanamine

Cat. No.: B12628269
M. Wt: 162.23 g/mol
InChI Key: PAIUGKPMIAZLKT-UHFFFAOYSA-N
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Description

(1-(6-Methylpyridin-3-YL)cyclopropyl)methanamine: is a chemical compound with the molecular formula C10H14N2 It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further connected to a 6-methylpyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Methylpyridin-3-YL)cyclopropyl)methanamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Attachment to Methanamine: The cyclopropyl group is then attached to a methanamine moiety through a nucleophilic substitution reaction.

    Introduction of the Pyridinyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1-(6-Methylpyridin-3-YL)cyclopropyl)methanamine can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

    Oxidation: Corresponding oxides

    Reduction: Reduced amine derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(1-(6-Methylpyridin-3-YL)cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1-(6-Methylpyridin-3-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(6-methoxy-2-methylpyridin-3-yl)methanamine
  • Cyclopropyl(6-fluoro-2-methylpyridin-3-yl)methanamine

Uniqueness

(1-(6-Methylpyridin-3-YL)cyclopropyl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

[1-(6-methylpyridin-3-yl)cyclopropyl]methanamine

InChI

InChI=1S/C10H14N2/c1-8-2-3-9(6-12-8)10(7-11)4-5-10/h2-3,6H,4-5,7,11H2,1H3

InChI Key

PAIUGKPMIAZLKT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2(CC2)CN

Origin of Product

United States

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